4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN4O3S2.ClH/c1-4-31(5-2)18-19-32(27-29-25-23(28)12-9-13-24(25)36-27)26(33)20-14-16-22(17-15-20)37(34,35)30(3)21-10-7-6-8-11-21;/h9,12-17,21H,4-8,10-11,18-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFMZJWDISHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives, characterized by a sulfamoyl group attached to a benzamide moiety, which is further substituted with a diethylamino ethyl group and a fluorobenzothiazole moiety. The molecular formula is , and it has a molecular weight of approximately 396.98 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzothiazoles have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole-sulfonamide hybrids effectively inhibited bacterial growth, suggesting that our compound may also exhibit similar effects due to its structural components .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(N-cyclohexyl-N-methylsulfamoyl)-... | Staphylococcus aureus | 64 µg/mL |
| ... | Escherichia coli | 1024 µg/mL |
| ... | Candida albicans | 64 µg/mL |
Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. Similar sulfonamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease processes, including those involved in bacterial metabolism and human diseases such as diabetes . For example, compounds in this class have shown efficacy in inhibiting aldose reductase (ALR2), which plays a role in diabetic complications .
Case Studies and Research Findings
- Antibacterial Activity : A series of thiazole-sulfonamide compounds were synthesized and evaluated for their antibacterial properties. The studies revealed that certain derivatives exhibited strong inhibitory effects against multiple bacterial strains, indicating the potential for our compound to function similarly .
- Diabetic Complications : In an experimental model, thiazole-sulfonamide derivatives were tested for their protective effects against diabetic cataracts. Results indicated that these compounds could reduce blood glucose levels and improve insulin sensitivity in treated subjects, suggesting that our compound may also possess similar beneficial effects in metabolic disorders .
- Neuroprotective Effects : Some studies have indicated that benzothiazole derivatives can exhibit neuroprotective properties, potentially through their antioxidant activities. This suggests a broader therapeutic potential for our compound in neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its potential use as a pharmaceutical agent. Research indicates that compounds with similar structures have shown promising results in:
- Antimicrobial activity : Compounds derived from thiazole and benzamide structures often exhibit significant antimicrobial properties against various pathogens .
- Anticancer properties : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation, particularly against breast cancer cell lines .
Enzyme Inhibition Studies
Given its structural attributes, the compound is hypothesized to interact with specific enzymes or receptors, making it a valuable candidate for enzyme inhibition studies. Understanding its mechanism of action could lead to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation.
Molecular Docking Studies
Molecular docking studies are essential for elucidating the binding interactions between this compound and biological targets. Such studies can provide insights into:
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Simple amide structure | Antiarrhythmic |
| N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-YL)benzamide | Benzothiazole moiety | Antimicrobial |
| Benzamide Derivatives | Various substitutions | Diverse biological activities |
This comparison highlights the unique pharmacological properties of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, particularly due to its specific combination of functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Structural Complexity: The target compound’s fluorobenzo[d]thiazol moiety distinguishes it from simpler thiazole derivatives (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide). The bicyclic fluorobenzo[d]thiazol system likely enhances aromatic stacking interactions in biological systems compared to monocyclic thiazoles .
Sulfonamide/Sulfamoyl Groups: The cyclohexyl-methylsulfamoyl group in the target compound contrasts with the phenylsulfonyl groups in compounds from .
Synthetic Routes: The target compound’s synthesis likely involves multi-step coupling reactions, similar to the carbodiimide-mediated amidation used in (e.g., N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide). However, the presence of a diethylaminoethyl group may require additional protection/deprotection steps .
The fluorobenzo[d]thiazol group may enhance target specificity due to its increased hydrophobicity and steric bulk .
Research Findings and Spectral Data
Table 2: Spectral Comparisons
Q & A
Q. What experimental controls are essential for ensuring reproducibility in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
